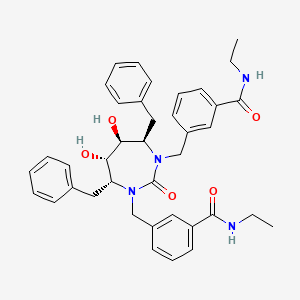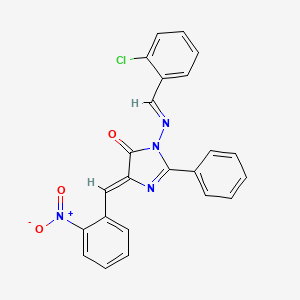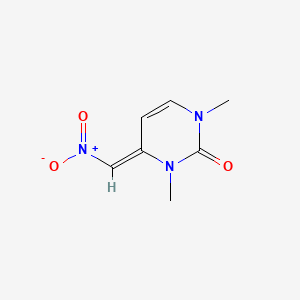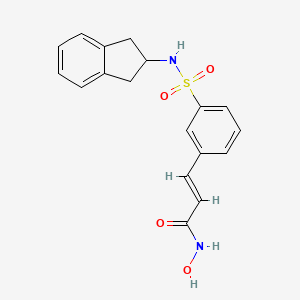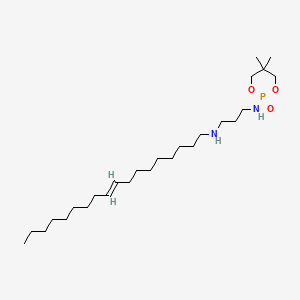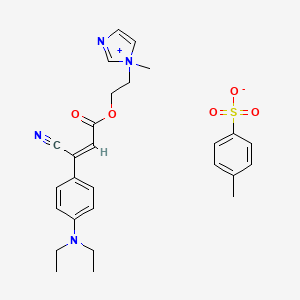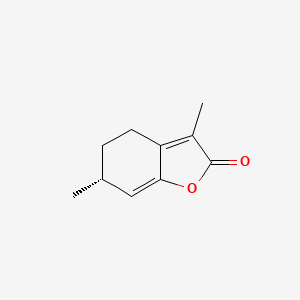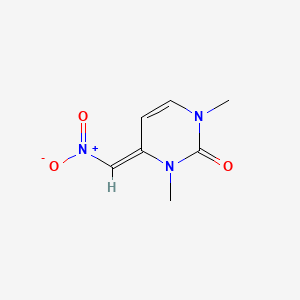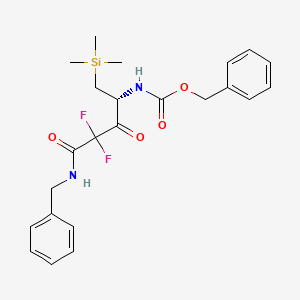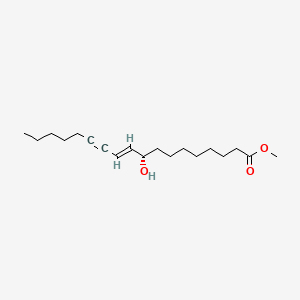
Methyl helenynolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl helenynolate is an organic compound with the molecular formula C19H32O3 It is a derivative of helenynolate, characterized by the presence of a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl helenynolate can be synthesized through the base-catalyzed isomerization of epoxy-esters. One common method involves the partial synthesis from methyl crepenynate . The reaction typically requires a base catalyst to facilitate the isomerization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow the principles of the base-catalyzed isomerization process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl helenynolate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group in the molecule is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Methyl helenynolate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of methyl helenynolate involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects through modulation of enzyme activity and interaction with cellular receptors. These interactions can lead to various biological responses, including anti-inflammatory and antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl coriolate: Another epoxy-ester derivative with similar chemical properties.
Methyl vernolate: A related compound used in similar synthetic processes.
Uniqueness
Methyl helenynolate is unique due to its specific molecular structure and the presence of the methyl ester group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
870-09-7 |
|---|---|
Formule moléculaire |
C19H32O3 |
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
methyl (E,9S)-9-hydroxyoctadec-10-en-12-ynoate |
InChI |
InChI=1S/C19H32O3/c1-3-4-5-6-7-9-12-15-18(20)16-13-10-8-11-14-17-19(21)22-2/h12,15,18,20H,3-6,8,10-11,13-14,16-17H2,1-2H3/b15-12+/t18-/m1/s1 |
Clé InChI |
FELTUBZGYRTKDL-NKAIQICCSA-N |
SMILES isomérique |
CCCCCC#C/C=C/[C@H](CCCCCCCC(=O)OC)O |
SMILES canonique |
CCCCCC#CC=CC(CCCCCCCC(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


